2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine
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Overview
Description
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine is an organic compound that belongs to the class of isoindolines. This compound is characterized by the presence of a dimethylphenyl group attached to an isoindoline core, which is further substituted with dimethylamine groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with N,N-dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted isoindolines.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine: Similar in structure but with different substituents.
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine: Differing in the position of the amine group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
651733-98-1 |
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Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-N,N-dimethyl-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C18H22N2/c1-13-7-14(2)9-18(8-13)20-11-15-5-6-17(19(3)4)10-16(15)12-20/h5-10H,11-12H2,1-4H3 |
InChI Key |
QHSSCQSGJHBPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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